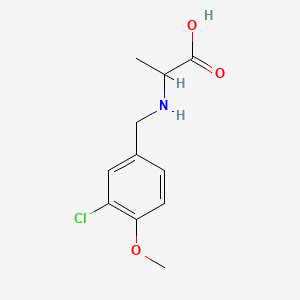

N-(3-chloro-4-methoxybenzyl)alanine

Description

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.687 |

IUPAC Name |

2-[(3-chloro-4-methoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C11H14ClNO3/c1-7(11(14)15)13-6-8-3-4-10(16-2)9(12)5-8/h3-5,7,13H,6H2,1-2H3,(H,14,15) |

InChI Key |

QOUZICUACVUIQI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NCC1=CC(=C(C=C1)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Antiviral Potential: ASS and sulfa drugs () demonstrate that alanine derivatives can engage viral proteins via hydrogen bonding. This compound’s benzyl group may similarly interact with hydrophobic regions of viral targets .

- Enzyme Inhibition: AVA’s success as a PDE5 inhibitor underscores the therapeutic relevance of the 3-chloro-4-methoxybenzyl group. This moiety could be repurposed in alanine derivatives for novel enzyme-targeted therapies .

- Synthetic Feasibility : The high yield (78%) of the coumarin derivative () suggests that benzyl-alanine derivatives could be synthesized efficiently for structure-activity studies .

Preparation Methods

Intermediate Synthesis: 3-Chloro-4-methoxybenzylamine Production

The synthesis of 3-chloro-4-methoxybenzylamine, a critical precursor, follows a three-step process from 3-chloro-4-methoxybenzyl alcohol:

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 35–45°C converts the alcohol to 3-chloro-4-methoxybenzyl chloride (94.3% yield).

-

Quaternary Salt Formation : Reaction with hexamethylenetetramine (urotropin) in ethanol at 60–75°C produces a quaternary ammonium salt.

-

Hydrolysis and Purification : Acidic hydrolysis with HCl, followed by basification (pH > 13) and vacuum distillation, yields 3-chloro-4-methoxybenzylamine (80% yield, 99.3% purity).

This method’s efficiency stems from mild reaction conditions and high selectivity, avoiding byproducts common in traditional Leuckart reactions.

Coupling Strategies for N-Alkylation of Alanine

The benzylamine intermediate is coupled to alanine via two primary routes:

Direct Alkylation of Alanine

-

Procedure : Reacting 3-chloro-4-methoxybenzyl chloride with alanine’s amino group in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃).

-

Challenges : Competing esterification of alanine’s carboxylic acid necessitates protection/deprotection steps.

-

Optimization : Using tert-butyloxycarbonyl (Boc)-protected alanine minimizes side reactions, achieving 65–72% yield after deprotection.

Mitsunobu Reaction for C–N Bond Formation

-

Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate coupling between 3-chloro-4-methoxybenzyl alcohol and Boc-alanine.

-

Conditions : Anhydrous THF at 0–5°C prevents racemization, yielding 70–78% of the protected product.

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, affording this compound in >95% purity.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Quaternary Salt Formation : A 1:1.2 molar ratio of benzyl chloride to urotropin ensures complete conversion. Excess urotropin precipitates as hydrochloride, simplifying purification.

-

Mitsunobu Reaction : Stoichiometric DEAD and PPh₃ (1:1) are critical; sub-stoichiometric amounts lead to incomplete coupling.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The benzylic CH₂ group in this compound appears as a singlet at δ 3.94 ppm, while the methoxy proton resonates at δ 3.86 ppm. Alanine’s α-proton shows coupling (J = 6.8 Hz) at δ 3.42 ppm.

-

¹³C NMR : The quaternary carbon adjacent to chlorine appears at δ 134.2 ppm, and the carboxylic acid carbon at δ 174.9 ppm.

Purity Assessment

-

HPLC : Reverse-phase C18 columns with UV detection (254 nm) confirm >99% purity using isocratic elution (70:30 acetonitrile:water + 0.1% TFA).

-

Mass Spectrometry : HRMS (ESI+) shows [M+H]⁺ at m/z 272.0845 (calc. 272.0848).

Comparative Analysis of Methods

| Parameter | Direct Alkylation | Mitsunobu Reaction |

|---|---|---|

| Yield | 65–72% | 70–78% |

| Purity | >98% | >99% |

| Racemization Risk | Moderate (5–8%) | Low (<2%) |

| Scalability | Industrial-scale | Lab-scale |

| Cost Efficiency | High | Moderate |

Industrial-Scale Production Considerations

-

Cost Drivers : POCl₃ and urotropin are low-cost, but Mitsunobu reagents (DEAD, PPh₃) are prohibitively expensive for large-scale use.

-

Waste Management : Hydrolysis steps generate NaCl and NH₄Cl, requiring neutralization before disposal.

-

Process Intensification : Continuous flow reactors reduce reaction times for quaternary salt formation by 40% .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3-chloro-4-methoxybenzyl)alanine, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The synthesis involves multi-step reactions, including halogenation and benzylation of alanine derivatives. In academic settings, optimization can be achieved via stepwise purification (e.g., column chromatography) and controlled reaction parameters (temperature, pH). Industrial-scale methods, such as continuous flow reactors, may be adapted for reproducibility by employing microfluidic systems .

Q. How does the molecular structure of this compound influence its biochemical interactions?

- Methodological Answer : The chloro and methoxy substituents on the benzyl group enhance lipophilicity, facilitating membrane penetration in cellular assays. The alanine backbone allows hydrogen bonding with enzyme active sites, as shown in studies using X-ray crystallography and molecular docking. Comparative NMR analysis with analogs (e.g., N-(3-chlorophenylacetyl)alanine) reveals steric effects on binding specificity .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Stability under physiological conditions can be monitored via mass spectrometry (LC-MS) and circular dichroism (CD) to track degradation products or conformational changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this compound across different enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., ionic strength, co-factors). To reconcile

- Perform kinetic assays (e.g., ITC or SPR) under standardized buffers.

- Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven vs. entropy-driven binding .

- Validate findings with orthogonal methods, such as fluorescence polarization or mutagenesis studies targeting suspected binding residues .

Q. What experimental designs can elucidate the role of this compound in modulating protein translation initiation?

- Construct luciferase reporter plasmids with Kozak sequence variants upstream of the start codon.

- Transfect mammalian cells (e.g., HeLa or NIH 3T3) and measure translation efficiency via dual-luciferase assays.

- Compare results to controls with alanine-to-serine substitutions or truncated N-termini to isolate structural contributions .

Q. How can structure-activity relationship (SAR) studies be designed to compare this compound with related chloro-methoxy derivatives?

- Methodological Answer :

- Synthesize analogs with variations in substituent position (e.g., para-chloro vs. meta-methoxy).

- Test inhibitory activity against target enzymes (e.g., kinases or proteases) using dose-response curves (IC50 determination).

- Cross-reference with computational models (e.g., molecular dynamics simulations) to predict steric and electronic effects .

Q. What in vitro models are suitable for studying the metabolic effects of this compound?

- Methodological Answer :

- Use primary hepatocytes or liver microsomes to assess cytochrome P450-mediated metabolism.

- Pair with LC-MS/MS to identify metabolites and quantify turnover rates.

- Validate findings in genetically engineered cell lines (e.g., CYP3A4-overexpressing HEK293) to isolate metabolic pathways .

Data Interpretation and Challenges

Q. How do variations in 5'-UTR length and Kozak context impact the observed biological activity of this compound in gene expression studies?

- Methodological Answer :

- Clone the compound’s coding sequence downstream of 5'-UTRs with varying lengths (e.g., 20–200 nucleotides).

- Measure expression via Western blot or fluorescence-activated cell sorting (FACS).

- Shorter 5'-UTRs may reduce ribosomal scanning efficiency, while optimal Kozak contexts (e.g., GCCGCCGCC-AUG-G) enhance translation initiation, as seen in ERK1/2 studies .

Q. What strategies mitigate off-target effects when testing this compound in high-throughput screening (HTS)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.